molecular formula C14H9F6NO B12070424 3-Amino-6-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl

3-Amino-6-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl

Cat. No.: B12070424
M. Wt: 321.22 g/mol
InChI Key: WOEQSERXPGQKLL-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy source.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide and potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(trifluoromethyl)-2’-(trifluoromethoxy)biphenyl: Similar structure but with different positions of the trifluoromethoxy and trifluoromethyl groups.

    3-Amino-6-(difluoromethoxy)-2’-(trifluoromethyl)biphenyl: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.

    3-Amino-6-(trifluoromethoxy)-2’-(difluoromethyl)biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The unique combination of trifluoromethoxy and trifluoromethyl groups in 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl imparts distinct chemical properties, such as high electronegativity and lipophilicity. These properties can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

4-(trifluoromethoxy)-3-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)11-4-2-1-3-9(11)10-7-8(21)5-6-12(10)22-14(18,19)20/h1-7H,21H2

InChI Key

WOEQSERXPGQKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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